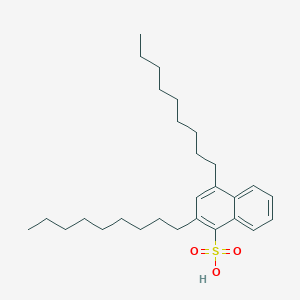

1-Naphthalenesulfonic acid, 2,4-dinonyl-

Description

Contextualization within Naphthalenesulfonic Acid Derivatives Research

The field of naphthalenesulfonic acid derivatives is extensive, with simpler forms of these compounds having been used as dye intermediates for over a century. However, the introduction of long-chain alkyl substituents, such as the dinonyl groups in 1-Naphthalenesulfonic acid, 2,4-dinonyl-, dramatically alters the physicochemical properties and, consequently, the research focus.

While smaller naphthalenesulfonic acids are often water-soluble and utilized in aqueous systems for applications like dye synthesis or as concrete plasticizers, the long alkyl chains of DNNSA render it oil-soluble. google.com This shift in solubility profile has carved out a distinct research niche for long-chain alkylnaphthalenesulfonic acids. The research emphasis moves away from aqueous chemistry and towards applications in organic media, such as lubricants, coatings, and solvent extraction systems. unilongindustry.comwikipedia.org The two nonyl groups provide a steric shield and enhance the compound's stability and performance as a rust inhibitor and dispersant compared to unsubstituted or shortly-substituted naphthalenesulfonic acids. smolecule.com

Foundational Research Areas and Interdisciplinary Significance

Research on 1-Naphthalenesulfonic acid, 2,4-dinonyl- is predominantly centered on its application in several key areas, highlighting its interdisciplinary importance.

Catalysis: DNNSA is widely investigated as an acid catalyst for various organic reactions. It is particularly effective in promoting esterification reactions in the coatings and plastics industries and as a polymerization catalyst for materials like synthetic resins. unilongindustry.com Its use as a catalyst in coatings can accelerate the curing process, thereby enhancing the performance of the final product. smolecule.com The compound's ability to act as a catalyst in non-aqueous systems, replacing traditional inorganic acids, can also lead to reduced equipment corrosion. unilongindustry.com

Materials Science and Engineering: In the field of materials science, DNNSA is extensively studied as a multifunctional additive. It serves as a corrosion inhibitor in metalworking fluids and industrial coatings by forming a protective layer on metal surfaces. Furthermore, it is a key component in lubricant and grease formulations, where it acts as a detergent and dispersant to prevent the formation of sludge and varnish. Its amine salts have been specifically investigated for their corrosion-inhibiting properties and demulsibility characteristics in lubricating oils. googleapis.com

Separation Science and Hydrometallurgy: The unique surfactant properties of DNNSA make it a valuable tool in separation science. It has been studied as an extractant in solvent extraction processes for the separation of metal ions. capes.gov.br For example, research has demonstrated its effectiveness in the extraction of protactinium(V) from mixtures of other metal ions. capes.gov.br This application is of significant interest in the field of hydrometallurgy for the recovery and purification of valuable metals.

Table 2: Key Research Applications of Dinonylnaphthalenesulfonic Acid

| Research Area | Specific Application | Finding/Outcome |

|---|---|---|

| Catalysis | Esterification Reactions | Efficiently promotes reactions between carboxylic acids and alcohols. unilongindustry.com |

| Curing of Coatings | Accelerates the curing process, improving coating performance. smolecule.com | |

| Materials Science | Corrosion Inhibition | Forms a protective film on metal surfaces. |

| Lubricant Additive | Acts as a detergent and dispersant, preventing sludge. |

| Separation Science | Solvent Extraction | Effective in the separation of metal ions, such as Protactinium(V). capes.gov.br |

Historical Development of Research on Dinonylnaphthalenesulfonic Acids

The foundational research and development of dinonylnaphthalenesulfonic acids can be traced back to the mid-20th century. A key early milestone is a 1956 patent which detailed the production of dinonylnaphthalene (B12650604) sulfonic acid and its salts. google.com This patent highlighted the compound's good solubility in petroleum products and its insolubility in water, characteristics that distinguished it from other sulfonates of the time. The initial applications described were as effective rust inhibitors in motor fuels and lubricating oils, and as plasticizers for rubber. google.com

The synthesis process outlined in this early work involved the alkylation of naphthalene (B1677914) with highly branched nonenes, followed by sulfonation. google.com This general two-step synthesis approach, often using catalysts like aluminum chloride for the alkylation step and sulfuric acid or oleum (B3057394) for sulfonation, remains the fundamental method for its production. smolecule.comgoogle.com

Subsequent research, often documented in the patent literature, expanded upon these initial applications. By the late 1980s and early 1990s, the utility of dinonylnaphthalene sulfonic acid and its derivatives as catalysts for organic binder resins in high-solids coatings was well-established. google.com Further patents from the early 2000s describe its use as a cationic surfactant and catalyst in amino-baking varnishes and for improving the corrosion resistance of both solvent-based and aqueous coating systems. google.com This progression demonstrates a continuous line of research aimed at leveraging the unique properties of this compound for increasingly specialized industrial applications.

Properties

CAS No. |

828252-76-2 |

|---|---|

Molecular Formula |

C28H44O3S |

Molecular Weight |

460.7 g/mol |

IUPAC Name |

2,4-di(nonyl)naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-19-24-23-25(20-16-14-12-10-8-6-4-2)28(32(29,30)31)27-22-18-17-21-26(24)27/h17-18,21-23H,3-16,19-20H2,1-2H3,(H,29,30,31) |

InChI Key |

HCIDWWWVSQJXCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C2=CC=CC=C21)S(=O)(=O)O)CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Mechanistic Pathways of 1-Naphthalenesulfonic acid, 2,4-dinonyl- Synthesis

The formation of 1-Naphthalenesulfonic acid, 2,4-dinonyl- follows a sequence of well-established reaction mechanisms. Understanding these pathways is crucial for controlling the reaction and achieving the desired isomer with high selectivity.

The initial step in the synthesis is the dialkylation of naphthalene (B1677914) with nonene, a classic example of a Friedel-Crafts alkylation reaction. wikipedia.org This reaction attaches two nonyl groups to the naphthalene ring. The process is an electrophilic aromatic substitution, where the aromatic pi electrons of the naphthalene ring act as a nucleophile.

The reaction is initiated by the activation of the alkene (nonene) by a strong acid catalyst, typically a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid such as concentrated sulfuric acid or a solid acid catalyst like a zeolite. google.comgoogle.comgoogle.com The catalyst protonates the nonene, generating a secondary nonyl carbocation. This carbocation is the active electrophile in the reaction.

Mechanism:

Formation of the Electrophile: The acid catalyst protonates the double bond of nonene to form a carbocation. Due to Markovnikov's rule and the potential for hydride shifts, a mixture of carbocations can be formed, leading to a branched nonyl group on the naphthalene ring.

Electrophilic Attack: The electron-rich naphthalene ring attacks the nonyl carbocation. This attack disrupts the aromaticity of one of the rings and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Deprotonation: A base (such as the conjugate base of the acid catalyst) removes a proton from the carbon atom that the alkyl group is attached to, restoring the aromaticity of the naphthalene ring and regenerating the catalyst.

The regioselectivity of this step is critical. Naphthalene has two positions for substitution: the alpha (1, 4, 5, 8) and beta (2, 3, 6, 7) positions. The first nonyl group typically adds to the more reactive alpha-position. However, the addition of a second, bulky nonyl group is subject to steric hindrance. The presence of the first large alkyl group often directs the second alkylation to the 2- and 4-positions to minimize steric strain, leading to the formation of 2,4-dinonylnaphthalene. stackexchange.com The exact isomer distribution can be influenced by the choice of catalyst and reaction conditions.

Following the alkylation, the 2,4-dinonylnaphthalene intermediate is sulfonated to introduce the sulfonic acid group (-SO₃H). This is another electrophilic aromatic substitution reaction. The typical sulfonating agent is fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, or chlorosulfonic acid. google.comgoogle.com The electrophile in this reaction is SO₃.

Mechanism:

Electrophilic Attack: The pi system of the dinonylnaphthalene (B12650604) ring attacks the sulfur atom of the SO₃ molecule.

Intermediate Formation: A resonance-stabilized sigma complex is formed.

Proton Transfer/Deprotonation: A proton is removed from the ring, restoring aromaticity and yielding the final product, 1-Naphthalenesulfonic acid, 2,4-dinonyl-.

The regioselectivity of sulfonation on the substituted naphthalene ring is governed by both electronic and steric effects. The two bulky nonyl groups at the 2- and 4-positions create significant steric hindrance. This directs the incoming sulfonic acid group to the sterically accessible alpha-position (C1), which is adjacent to the C2-nonyl group but relatively unhindered. Sulfonation of naphthalene itself is known to be temperature-dependent; at lower temperatures, the kinetically favored 1-sulfonic acid is formed, while higher temperatures favor the thermodynamically more stable 2-sulfonic acid. researchgate.net In the case of 2,4-dinonylnaphthalene, the steric constraints imposed by the existing alkyl groups are the dominant factor, strongly favoring substitution at the 1-position.

Parametric Optimization in Chemical Synthesis

Optimizing reaction parameters is essential for maximizing the yield and purity of 1-Naphthalenesulfonic acid, 2,4-dinonyl- while minimizing costs and waste. Key parameters include the catalyst system, temperature, and reactant stoichiometry.

The choice of catalyst significantly impacts the Friedel-Crafts alkylation step. Different catalysts offer trade-offs in terms of activity, selectivity, cost, and environmental impact. Traditional catalysts like aluminum chloride and sulfuric acid are effective but can be corrosive and difficult to separate from the product mixture. google.comgoogle.com Modern approaches often utilize solid acid catalysts, such as zeolites, which are reusable and more environmentally friendly. researchgate.netrsc.org

| Catalyst System | Typical Performance Characteristics | Advantages | Disadvantages |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | High activity, can lead to polyalkylation and isomerization. google.com | High reactivity, low cost. | Corrosive, stoichiometric quantities often needed, difficult to remove (hydrolytic workup required), produces hazardous waste. wikipedia.org |

| Sulfuric Acid (H₂SO₄) | Acts as both catalyst and sulfonating agent if not controlled. Moderate activity for alkylation. google.com | Inexpensive and readily available. | Corrosive, can lead to sulfonation as a side reaction, significant acid waste. google.com |

| Zeolites (e.g., HY, H-beta) | High selectivity due to shape-selective pore structures. Naphthalene conversion can exceed 90 mol%. dicp.ac.cn | Reusable, non-corrosive, environmentally benign, high selectivity for specific isomers. rsc.orgdicp.ac.cn | Higher initial cost, can be deactivated by coking, may have diffusion limitations with bulky molecules. rsc.org |

| Ionic Liquids (e.g., Et₃NHCl−AlCl₃) | High naphthalene conversion (up to 98.5%) and selectivity under mild conditions (e.g., 60°C). researchgate.net | Low volatility, tunable properties, can be recycled. | Higher cost, potential for product separation challenges. |

Temperature is a critical variable in both the alkylation and sulfonation stages. Precise temperature control is necessary to achieve high yields and prevent undesirable side reactions.

Alkylation: The optimal temperature for the Friedel-Crafts alkylation of naphthalene depends on the catalyst used. Reactions with highly active catalysts like AlCl₃ may be run at lower temperatures, while less reactive systems or solid acid catalysts might require higher temperatures, sometimes ranging from 100°C to over 300°C. google.com

Sulfonation: The sulfonation reaction is highly exothermic. Uncontrolled temperature can lead to the formation of byproducts, including disulfonated products and sulfones, as well as degradation of the starting material. Therefore, the reaction is typically carried out with efficient cooling to maintain a specific temperature range, often below 55°C. google.comgoogle.com A patent describes a continuous process using a falling film sulfonation reactor where the internal temperature is maintained between 48-52°C for optimal results. patsnap.com

| Reaction Stage | Temperature Regime | Effect on Yield and Product Quality |

|---|---|---|

| Alkylation | 60°C - 180°C (typical range) | Higher temperatures generally increase reaction rate but may decrease selectivity and lead to byproduct formation. Optimal temperature balances rate and selectivity. google.comresearchgate.net |

| Sulfonation | 20°C - 55°C | Low temperatures are crucial. Exceeding this range significantly increases the risk of charring, oxidation, and the formation of sulfones and disulfonic acids, thereby reducing the yield of the desired monosulfonic acid. google.comgoogle.com |

The molar ratio of the reactants is a key lever for controlling the product distribution in both steps of the synthesis.

In the alkylation step , the molar ratio of nonene to naphthalene determines the degree of alkylation. An excess of naphthalene can favor the production of monononylnaphthalene, while increasing the ratio of nonene to naphthalene drives the reaction towards the formation of dinonyl- and poly-nonylnaphthalene. researchgate.net To produce 2,4-dinonylnaphthalene, a molar ratio of nonene to naphthalene of slightly over 2:1 is typically employed.

In the sulfonation step , the ratio of the sulfonating agent (e.g., oleum) to dinonylnaphthalene dictates the extent of sulfonation. Using a stoichiometric amount or a slight excess of SO₃ favors the formation of the desired monosulfonic acid. A significant excess of the sulfonating agent will lead to the production of dinonylnaphthalene disulfonic acid. google.comgoogle.com One patent specifies that for producing the monosulfonic acid, 800-1200 weight parts of 104% sulfuric acid are used per 1000 weight parts of dinonylnaphthalene, whereas 1300-1500 parts are used to produce the disulfonic acid. google.com

| Reaction Stage | Reactant Ratio | Primary Product | Effect of Ratio Variation |

|---|---|---|---|

| Alkylation | Nonene : Naphthalene (~2:1) | Dinonylnaphthalene | A lower ratio (<2:1) increases the proportion of monononylnaphthalene. A higher ratio (>2:1) can lead to tri- and poly-alkylated naphthalenes. researchgate.net |

| Sulfonation | SO₃ : Dinonylnaphthalene (~1:1) | 1-Naphthalenesulfonic acid, 2,4-dinonyl- | A significantly higher ratio (>1.2:1) increases the yield of dinonylnaphthalene disulfonic acid. google.comgoogle.com |

Derivatization and Salt Formation of 1-Naphthalenesulfonic acid, 2,4-dinonyl-

The sulfonic acid functional group of 2,4-dinonyl-1-naphthalenesulfonic acid is a versatile handle for a variety of chemical derivatizations, most notably the formation of various salts. These derivatization reactions are typically straightforward acid-base neutralizations that yield products with tailored physical and chemical properties.

Metal salts of 2,4-dinonyl-1-naphthalenesulfonic acid are widely synthesized for applications such as lubricant additives and rust inhibitors. saapedia.org The general method involves the neutralization of the sulfonic acid with a suitable metal base, such as a hydroxide (B78521), oxide, or carbonate. google.com The resulting salts are typically oil-soluble and water-insoluble. google.com

Calcium Salts: The synthesis of calcium dinonylnaphthalenesulfonate can be achieved by reacting the free sulfonic acid with a calcium base. In one common procedure, a solution of dinonylnaphthalene sulfonic acid is treated with powdered calcium carbonate. prepchem.com The reaction mixture is heated to facilitate the neutralization, which is marked by the cessation of carbon dioxide evolution. prepchem.com To ensure complete neutrality, a strong base like calcium hydroxide may be added subsequently. prepchem.com The final product, a neutral solution of calcium dinonylnaphthalenesulfonate, is often prepared in a mineral oil carrier, with water and any volatile solvents removed by distillation. prepchem.com

Barium Salts: Barium dinonylnaphthalenesulfonate is prepared through a similar neutralization process. Barium carbonate can be reacted with a gasoline solution of the sulfonic acid in a saponification step to yield the desired salt. google.com Alternatively, barium hydroxide can be used for the neutralization reaction. saapedia.org The choice of the barium source can be influenced by factors such as cost and desired product characteristics, with barium carbonate being a more economical option. google.com

Zinc Salts: The zinc salt is produced by reacting dinonylnaphthalene sulfonic acid with a zinc compound, typically zinc oxide. google.comgoogle.com In a representative method, zinc oxide is added to a solution of the sulfonic acid in a suitable solvent like mineral seal oil. google.com The mixture is heated to facilitate the reaction, resulting in the formation of zinc dinonylnaphthalenesulfonate. google.comgoogle.com

Ammonium (B1175870) and amine salts of 2,4-dinonyl-1-naphthalenesulfonic acid are synthesized in a manner analogous to the preparation of metal salts, involving the reaction of the sulfonic acid with ammonia (B1221849) or an appropriate amine. google.com The basic nitrogen atom of the amine reacts with the acidic proton of the sulfonic acid group to form an ammonium sulfonate salt. libretexts.orgresearchgate.net

This reaction can be performed with a wide variety of amines, including primary, secondary, and tertiary aliphatic or aryl amines. google.com Specific examples of amines suitable for this salt formation include:

Ammonia echemi.comepa.gov

Dimethylamine google.com

Ethylenediamine google.com

Mono-, di-, and triethylamine (B128534) google.com

The resulting ammonium and amine salts often exhibit enhanced water solubility compared to the free acid, a property that is leveraged in various applications. libretexts.org

The free acid, 2,4-dinonyl-1-naphthalenesulfonic acid, is the essential precursor for the synthesis of its various salts and other derivatives. cymitquimica.com Its production is a multi-step process that begins with the alkylation of naphthalene, followed by sulfonation. wikipedia.org

Alkylation: The first step is a Friedel-Crafts alkylation of naphthalene with nonene, which is a nine-carbon alkene. google.com This reaction is typically catalyzed by aluminum trichloride (B1173362) to produce dinonylnaphthalene (DNN). google.comgoogle.com Controlling the reaction conditions is crucial to achieve the desired degree of alkylation.

Sulfonation: The dinonylnaphthalene intermediate is then sulfonated using a strong sulfonating agent, such as concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). google.comgoogle.comgoogle.com The sulfonic acid group (-SO₃H) is introduced onto the naphthalene ring, yielding the final dinonylnaphthalenesulfonic acid product. google.com

Purification: Following sulfonation, the product mixture contains residual sulfuric acid and potentially some di-sulfonated byproducts. google.com A series of washing and separation steps are employed to purify the desired monosulfonic acid. This can involve washing with water to remove water-soluble impurities, followed by separation of the oil-soluble product layer. google.com The final product is often handled as a solution in a hydrocarbon oil to maintain fluidity. google.com

Chemical Reactivity and Functional Group Transformations

The sulfonic acid group is the primary site of chemical reactivity in 2,4-dinonyl-1-naphthalenesulfonic acid, enabling transformations beyond simple salt formation. These include oxidation and reduction reactions that modify the sulfur-containing functional group.

Aryl sulfonic acids or their salts can undergo oxidation to form sulfone derivatives. While specific studies detailing the oxidation of 2,4-dinonyl-1-naphthalenesulfonic acid to its corresponding sulfone are not extensively documented in readily available literature, this transformation is a known reaction pathway for sulfonic acid compounds. The oxidation process would involve the conversion of the sulfonic acid group (-SO₃H) to a sulfonyl group (-SO₂-), which would then be bonded to another aryl or alkyl group, potentially through intermolecular reactions under specific oxidative conditions.

The reduction of the sulfonic acid group offers another avenue for functional group transformation. It is reported that reduction reactions can convert the sulfonic acid group into a sulfinic acid group (-SO₂H). This transformation represents a decrease in the oxidation state of the sulfur atom. The conversion of aryl sulfonic acids to sulfinic acids typically requires specific reducing agents and controlled reaction conditions to avoid over-reduction to thiols or other sulfur species.

Nucleophilic Substitution Studies at the Sulfonic Acid Moiety

Nucleophilic substitution at the sulfonic acid moiety of 2,4-dinonyl-1-naphthalenesulfonic acid is a critical transformation that allows for the synthesis of a diverse range of derivatives. Direct substitution on the sulfonic acid is generally not feasible due to the poor leaving group ability of the hydroxide ion. Therefore, a common strategy involves the conversion of the sulfonic acid into a more reactive intermediate, typically a sulfonyl chloride. This activated intermediate readily reacts with a variety of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Conversion to Sulfonyl Chloride

The initial step in studying nucleophilic substitution at the sulfonic acid group of 2,4-dinonyl-1-naphthalenesulfonic acid involves its conversion to the corresponding sulfonyl chloride. This transformation is typically achieved by treating the sulfonic acid or its sodium salt with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃).

The general reaction is as follows:

C₁₀H₅(C₉H₁₉)₂SO₃H + SOCl₂ → C₁₀H₅(C₉H₁₉)₂SO₂Cl + SO₂ + HCl

This conversion is crucial as the sulfonyl chloride is a much better electrophile than the sulfonic acid, readily undergoing attack by nucleophiles.

Reactions with Nitrogen Nucleophiles (Sulfonamide Formation)

2,4-Dinonyl-1-naphthalenesulfonyl chloride is expected to react readily with a wide range of nitrogen-based nucleophiles, such as primary and secondary amines, to form the corresponding sulfonamides. These reactions are fundamental in organic synthesis and are widely used to create compounds with various biological and industrial applications. The reaction generally proceeds via a nucleophilic addition-elimination mechanism at the sulfur atom.

The general reaction with an amine is:

C₁₀H₅(C₉H₁₉)₂SO₂Cl + R₂NH → C₁₀H₅(C₉H₁₉)₂SO₂NR₂ + HCl

| Nucleophile (Amine) | Sulfonyl Chloride | Product | Reaction Conditions | Yield (%) |

| Aniline | p-Toluenesulfonyl chloride | N-Phenyl-p-toluenesulfonamide | Neat, Room Temperature | Moderate |

| Substituted Anilines | Biphenylsulfonyl chloride | N-(substituted-phenyl)biphenylsulfonamide | Dimethylformamide/acetonitrile | - |

| Substituted Anilines | Naphthalenesulfonyl chloride | N-(substituted-phenyl)naphthalenesulfonamide | Dimethylformamide/acetonitrile | - |

Reactions with Oxygen Nucleophiles (Sulfonate Ester Formation)

The reaction of 2,4-dinonyl-1-naphthalenesulfonyl chloride with oxygen-based nucleophiles, such as alcohols and phenols, leads to the formation of sulfonate esters. These esters are valuable intermediates in organic synthesis, often used as leaving groups in substitution and elimination reactions. The reaction follows a similar nucleophilic substitution pathway as with nitrogen nucleophiles.

The general reaction with an alcohol or phenol (B47542) is:

C₁₀H₅(C₉H₁₉)₂SO₂Cl + ROH → C₁₀H₅(C₉H₁₉)₂SO₂OR + HCl

The presence of a base like pyridine (B92270) is typically required to facilitate the reaction by neutralizing the HCl produced. The efficiency of the reaction can be influenced by the steric and electronic properties of both the sulfonyl chloride and the alcohol or phenol.

| Nucleophile (Alcohol/Phenol) | Sulfonyl Chloride | Product | Reaction Conditions | Yield (%) |

| Phenol | 4-Methylbenzenesulfonyl chloride | Phenyl 4-methylbenzenesulfonate | Dichloromethane, Pyridine | 93 |

| 3,5-Dimethylphenol | Mesitylene sulfonyl chloride | 3,5-Dimethylphenyl 2,4,6-trimethylbenzenesulfonate | - | 76 |

| Various Phenols | Various Arylsulfonyl chlorides | Various Arylsulfonates | Dichloromethane, Pyridine | Good to Excellent |

Hydrolysis

2,4-Dinonyl-1-naphthalenesulfonyl chloride, like other arylsulfonyl chlorides, is susceptible to hydrolysis, reacting with water to regenerate the sulfonic acid. The rate of this reaction is influenced by the solvent polarity and the presence of nucleophilic catalysts. The hydrolysis proceeds through a nucleophilic attack of water on the sulfonyl group.

The reaction is:

C₁₀H₅(C₉H₁₉)₂SO₂Cl + H₂O → C₁₀H₅(C₉H₁₉)₂SO₃H + HCl

Kinetic studies on the hydrolysis of various aromatic sulfonyl chlorides have shown that the reaction mechanism can be complex, often involving solvent participation and exhibiting sensitivity to the electronic effects of substituents on the aromatic ring.

Structural Characterization and Analytical Methodologies in 1 Naphthalenesulfonic Acid, 2,4 Dinonyl Research

Spectroscopic Elucidation Techniques for Structural Analysis

The precise determination of the molecular structure of 1-Naphthalenesulfonic acid, 2,4-dinonyl- relies on a suite of spectroscopic techniques. While commercially available DNNSA is often a complex mixture of isomers, detailed analysis of isolated fractions of the 2,4-dinonyl isomer would typically employ Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the naphthalene (B1677914) ring. In the ¹H NMR spectrum of 1-Naphthalenesulfonic acid, 2,4-dinonyl-, characteristic signals would be expected for the aromatic protons, with their chemical shifts and coupling constants providing crucial information about their relative positions. The protons of the two nonyl groups would appear in the aliphatic region of the spectrum, with their multiplicity and integration confirming their structure. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, further corroborating the substitution pattern. For instance, the carbon atoms attached to the electron-withdrawing sulfonic acid group and the electron-donating nonyl groups would exhibit characteristic downfield and upfield shifts, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of 1-Naphthalenesulfonic acid, 2,4-dinonyl- would be characterized by strong absorption bands corresponding to the sulfonic acid group (-SO₃H), typically observed in the regions of 1350-1470 cm⁻¹ (asymmetric stretching) and 1150-1260 cm⁻¹ (symmetric stretching). The O-H stretching of the sulfonic acid would appear as a broad band in the 2500-3300 cm⁻¹ region. Additionally, characteristic peaks for the aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1500-1600 cm⁻¹) of the naphthalene ring, as well as the aliphatic C-H stretching of the nonyl chains (around 2850-2960 cm⁻¹), would be present.

Mass Spectrometry (MS): Mass spectrometry is instrumental in determining the molecular weight and fragmentation pattern of the compound, aiding in its identification. For 1-Naphthalenesulfonic acid, 2,4-dinonyl-, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₂₈H₄₄O₃S). The fragmentation pattern would likely involve the loss of the sulfonic acid group, cleavage of the nonyl chains, and fragmentation of the naphthalene ring, providing further structural insights.

Chromatographic Separation and Purity Assessment

Due to the isomeric complexity of commercially produced dinonylnaphthalenesulfonic acids, chromatographic techniques are essential for the separation, identification, and purity assessment of the specific 2,4-dinonyl- isomer.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of naphthalenesulfonic acids and their derivatives. A reverse-phase HPLC method can be employed for the separation of the calcium salt of dinonylnaphthalenesulfonic acid. sielc.com Typical conditions would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent like acetonitrile and an aqueous solution, often with a pH modifier such as phosphoric acid to ensure the analyte is in a suitable ionic state for separation. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are used instead of phosphoric acid. sielc.com The separation of various naphthalenesulfonic acid isomers has been successfully achieved using ion-pair HPLC with fluorescence detection, which can provide enhanced sensitivity and selectivity.

| HPLC Parameter | Typical Conditions for Naphthalenesulfonic Acid Analysis |

| Column | Reverse-phase C18 or specialized columns for acidic compounds. sielc.com |

| Mobile Phase | Acetonitrile/Water gradient with an acid modifier (e.g., phosphoric acid or formic acid). sielc.com |

| Detection | UV-Vis or Fluorescence Detection. |

| Application | Purity assessment, isomeric separation, and quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediate and Product Characterization

While the direct analysis of highly polar and low-volatility sulfonic acids by Gas Chromatography (GC) is challenging, GC-MS is a valuable tool for characterizing the less polar intermediates and byproducts in the synthesis of 1-Naphthalenesulfonic acid, 2,4-dinonyl-. The synthesis typically involves the Friedel-Crafts alkylation of naphthalene with nonene to produce dinonylnaphthalene (B12650604), followed by sulfonation.

GC-MS can be effectively used to analyze the isomeric mixture of dinonylnaphthalene precursors. The separation of different isomers on a GC column, coupled with their mass spectral data, allows for the identification and quantification of the 2,4-dinonylnaphthalene intermediate. Derivatization techniques can be employed to increase the volatility of polar compounds, making them amenable to GC-MS analysis. For instance, naphthalenesulfonic acid isomers can be analyzed by GC-MS after on-line derivatization.

Isomeric Research and Structural Influence Studies

The position of the nonyl and sulfonic acid groups on the naphthalene ring significantly influences the physicochemical properties and, consequently, the performance of dinonylnaphthalenesulfonic acid in various applications.

Investigation of Regioisomeric Forms (e.g., 1,4- vs. 1,5-disubstituted naphthalene)

Commercial dinonylnaphthalenesulfonic acid is a mixture of various regioisomers, with the substitution pattern depending on the synthesis conditions. Research into the separation and identification of these isomers is crucial for understanding structure-activity relationships. The alkylation of naphthalene can lead to a variety of disubstituted products, including those with 1,4- and 1,5-substitution patterns. The subsequent sulfonation step further adds to the isomeric complexity.

The synthesis of specific isomers, such as 1-Naphthalenesulfonic acid, 2,4-dinonyl-, requires carefully controlled reaction conditions to direct the substitution to the desired positions. The use of specific catalysts and reaction temperatures can influence the regioselectivity of both the alkylation and sulfonation steps.

Correlation of Isomerism with Physicochemical Behavior in Research Applications

The isomeric composition of dinonylnaphthalenesulfonic acid has a direct impact on its physicochemical properties, such as solubility, surface activity, and thermal stability. For example, the spatial arrangement of the bulky nonyl groups and the polar sulfonic acid group will affect how the molecule packs at interfaces and its effectiveness as a surfactant or dispersant.

Studies on related substituted naphthalenes have shown that the position of substituents can influence properties like fluorescence and redox potential. While specific research correlating the isomeric form of 2,4-dinonyl-1-naphthalenesulfonic acid with its physicochemical behavior is limited in publicly available literature, it is an area of significant industrial and academic interest. Understanding these correlations would enable the tailoring of synthesis processes to produce isomers with optimized properties for specific applications.

Titrimetric Methodologies for Acid and Salt Characterization

Titrimetric analysis remains a fundamental and widely employed technique for the quantitative characterization of 1-Naphthalenesulfonic acid, 2,4-dinonyl- and its corresponding salts. These methods are crucial for determining the purity of the acid, the concentration of its solutions, and for quality control in industrial applications where it is used as an additive in lubricants, coatings, and greases. wikipedia.org Given that 1-Naphthalenesulfonic acid, 2,4-dinonyl- is a strong acid, its characterization often involves acid-base titration. However, due to its limited solubility in water, non-aqueous titration is the preferred method. wikipedia.orggoogle.com

Potentiometric titration in a non-aqueous solvent is a common and accurate method for determining the acid number of substances like dinonylnaphthalenesulfonic acid, particularly in petroleum products as outlined in standard methods such as ASTM D664. azom.comxylemanalytics.com In this procedure, a sample is dissolved in a suitable organic solvent mixture, such as toluene, isopropyl alcohol, and a small amount of water, and titrated with a standardized solution of a strong base in a non-aqueous solvent, typically potassium hydroxide (B78521) (KOH) in isopropyl alcohol. xylemanalytics.com The endpoint of the titration is determined by monitoring the potential difference between two electrodes immersed in the solution as a function of the titrant volume. The equivalence point is identified by the sharp change in potential.

Table 1: Typical Parameters for Potentiometric Titration of 1-Naphthalenesulfonic acid, 2,4-dinonyl-

| Parameter | Description |

|---|---|

| Titrant | 0.1 M KOH in Isopropyl Alcohol |

| Solvent | Toluene-Isopropyl Alcohol-Water mixture |

| Indicator Electrode | Glass Electrode |

| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) Electrode |

| Endpoint Detection | Potentiometric (inflection point of the titration curve) |

Color-indicator titration, following principles similar to those in ASTM D974, can also be adapted for the analysis of 1-Naphthalenesulfonic acid, 2,4-dinonyl-, especially for routine quality control where simplicity and speed are advantageous. xylemanalytics.com This method involves the use of a color indicator that changes color at the endpoint of the titration. For acidic compounds in non-aqueous media, indicators like p-naphtholbenzein are suitable. xylemanalytics.com The sample is dissolved in the titration solvent, the indicator is added, and the solution is titrated with the standardized base until a distinct color change is observed. antpedia.com

The characterization of the salts of 1-Naphthalenesulfonic acid, 2,4-dinonyl-, such as the barium or calcium salts, can also be accomplished through titrimetric methods. nih.gov This may involve a back-titration method or a displacement titration, where a stronger acid is used to displace the dinonylnaphthalenesulfonic acid from its salt, which is then titrated.

Development of Advanced Optical Chemical Sensors for Target Analyte Assessment

The development of advanced optical chemical sensors for the detection and quantification of specific analytes like 1-Naphthalenesulfonic acid, 2,4-dinonyl- is a growing area of research. These sensors offer several advantages over traditional analytical methods, including the potential for real-time monitoring, high sensitivity, and miniaturization. acs.org The design of such sensors often leverages the unique chemical and physical properties of the target analyte.

Polymer Inclusion Membranes (PIMs) have emerged as a versatile platform for the development of chemical sensors. mdpi.com PIMs are thin, flexible, and stable films typically composed of a base polymer (e.g., cellulose (B213188) triacetate or polyvinyl chloride), a plasticizer, and a carrier or reagent that selectively interacts with the target analyte. mdpi.commdpi.com The integration of components for the optical sensing of 1-Naphthalenesulfonic acid, 2,4-dinonyl- within a PIM architecture can be conceptualized in a few ways.

In one approach, the PIM can be designed to selectively extract 1-Naphthalenesulfonic acid, 2,4-dinonyl- from a sample. The membrane would contain a specific carrier that has a high affinity for the sulfonic acid group and the non-polar dinonyl chains. The change in the optical properties of the membrane, such as absorbance or fluorescence, upon the binding of the analyte can then be measured. For instance, a chromoionophore that changes color upon interaction with the sulfonic acid group could be incorporated into the membrane.

Another strategy involves using the inherent fluorescent properties of the naphthalene group. Naphthalene and its derivatives are known to be fluorescent, and their fluorescence can be sensitive to the local environment. A PIM-based sensor could be designed where the binding of 1-Naphthalenesulfonic acid, 2,4-dinonyl- to a specific site within the membrane leads to a measurable change in its fluorescence intensity or wavelength.

Table 2: Components of a Conceptual PIM-based Optical Sensor for 1-Naphthalenesulfonic acid, 2,4-dinonyl-

| Component | Function | Example Material |

|---|---|---|

| Base Polymer | Provides mechanical stability to the membrane. | Cellulose Triacetate (CTA) |

| Plasticizer | Enhances membrane flexibility and analyte diffusion. | 2-Nitrophenyl octyl ether (NPOE) |

| Reagent/Carrier | Selectively interacts with the analyte. | A quaternary ammonium (B1175870) salt (e.g., Aliquat 336) |

| Indicator | Provides an optical signal upon analyte binding. | A pH-sensitive dye or a solvatochromic dye |

The performance of any chemical sensor is critically dependent on its selectivity and response dynamics.

Response dynamics encompass the time it takes for the sensor to reach a stable signal upon exposure to the analyte (response time) and for the signal to return to baseline after the analyte is removed (recovery time). The response time of a PIM-based optical sensor is influenced by several factors, including the diffusion of the analyte from the bulk solution to the membrane surface, the kinetics of the binding between the analyte and the carrier/reagent within the membrane, and the thickness of the membrane. researchgate.net Faster response times are generally achieved with thinner membranes and optimized carrier concentrations.

Table 3: Hypothetical Response Characteristics of a PIM-based Optical Sensor for 1-Naphthalenesulfonic acid, 2,4-dinonyl-

| Parameter | Value | Conditions |

|---|---|---|

| Detection Limit | 1 µM | pH 7.0 |

| Response Time (t90) | < 5 minutes | Stirred solution |

| Recovery Time | < 10 minutes | In a blank solution |

| Major Interferents | Sodium dodecyl sulfate (B86663), other aromatic sulfonic acids | - |

| Operational Lifetime | > 1 month | Stored in a dry, dark environment |

The development of such advanced optical sensors for 1-Naphthalenesulfonic acid, 2,4-dinonyl- holds promise for a variety of applications, from environmental monitoring to industrial process control, where rapid and selective detection is required.

Applications and Mechanistic Studies in Diverse Scientific Fields

Surface Chemistry and Interfacial Phenomena Research

The pronounced surface activity of 1-Naphthalenesulfonic acid, 2,4-dinonyl- is a cornerstone of its utility in research focused on interfacial phenomena. unilongindustry.com This activity stems from the molecule's architecture: the hydrophilic sulfonic acid head and the hydrophobic tail, comprising the bulky dinonyl-substituted naphthalene (B1677914) group. This structure enables the molecule to orient itself at interfaces, such as oil-water or air-water, and modify the interfacial properties.

1-Naphthalenesulfonic acid, 2,4-dinonyl- is recognized for its strong surface activity and is utilized as both a surfactant and an emulsifier in numerous industrial products. unilongindustry.comcymitquimica.com Its effectiveness is particularly noted in applications such as lubricating oils and cutting fluids, where it facilitates the formation of stable oil-water emulsions. unilongindustry.com The mechanism of emulsification involves the reduction of interfacial tension between the oil and water phases. The hydrophobic dinonyl-naphthalene portion of the molecule penetrates the oil droplets, while the hydrophilic sulfonic acid group remains in the aqueous phase. This orientation at the oil-water interface creates a barrier that prevents the coalescence of oil droplets, thus stabilizing the emulsion. unilongindustry.com

In addition to emulsification, its surfactant properties are leveraged in printing inks and dyes to improve the dispersion of particles and prevent their aggregation, which enhances product stability. unilongindustry.com It is also employed as a demulsifier in crude oil extraction, aiding in the separation of water from oil. unilongindustry.com

The compound and its salts are well-documented as effective corrosion and rust inhibitors, particularly in applications like motor fuels and lubricating oils. google.comwikipedia.org The primary mechanism of corrosion inhibition is the formation of a protective film on the metal surface. Research indicates that salts of dinonylnaphthalenesulfonic acid exhibit a strong tendency to form inverted micelles in non-polar media. google.comgoogleapis.com

In these micelles, the polar sulfonic acid heads are oriented inwards. At an oil-metal interface, these polar heads interact with the metal surface, leading to the formation of a stable, dense monolayer. google.comgoogleapis.comgoogle.com This self-assembled film acts as a physical barrier, isolating the metal from corrosive agents present in the environment. The formation of this highly stable monolayer is a key factor in the effectiveness of its metal salts, such as those of barium, calcium, and zinc, as oil-soluble corrosion inhibitors. googleapis.comgoogle.com Amine salts of dinonylnaphthalene (B12650604) sulfonic acid have also been developed to provide excellent corrosion inhibition while being ashless, which is advantageous in lubricant formulations. googleapis.com

| Salt Type | Observed Properties/Mechanisms | Application Context | Reference |

|---|---|---|---|

| Barium (Ba) Salt | Effective oil-soluble corrosion inhibitor; forms stable monolayers at oil/metal interfaces. | Lubricants and rust-preventative formulations. | googleapis.comgoogle.com |

| Calcium (Ca) Salt | Functions as an effective oil-soluble corrosion inhibitor through interfacial film formation. | Lubricating oils and industrial fluids. | googleapis.comgoogle.com |

| Zinc (Zn) Salt | Demonstrates efficacy as a corrosion inhibitor in non-polar media. | Industrial lubricants and fuels. | googleapis.com |

| Amine Salts | Provide excellent corrosion inhibition with the benefit of being ashless. | Engine oils and other lubricants where ash deposits are a concern. | googleapis.com |

Materials Science and Polymer Additive Research

In the realm of materials science, 1-Naphthalenesulfonic acid, 2,4-dinonyl- is utilized as a multifunctional additive in polymer and coating formulations. Its roles range from enhancing physical properties like adhesion to improving the stability and processability of materials.

Furthermore, the compound acts as an effective catalyst for organic binder resins, such as aminoplasts, in coating systems. unilongindustry.comgoogle.com This catalytic activity promotes cross-linking reactions during the curing process, leading to a more robust and durable coating film with improved adhesion to the substrate. Adhesion promoters, in general, work by forming a strong bond with both the substrate and the coating resin, effectively acting as a molecular bridge at the interface. specialchem.com

However, the principles of UV stabilization by additives involve mechanisms such as UV absorption, quenching of excited states, or scavenging of free radicals that are formed during photodegradation. For instance, research on other naphthalenesulfonic acid derivatives, such as tin-naphthalene sulfonic acid complexes, has shown their efficacy as photostabilizers for poly(vinyl chloride) (PVC). nih.gov These complexes were found to reduce the weight loss and surface degradation of PVC films upon UV irradiation. nih.gov The proposed mechanism involves the aromatic naphthalene rings absorbing UV radiation and the additive acting as a peroxide decomposer and an inhibitor of the dehydrochlorination process, which is a primary degradation pathway for PVC. nih.gov While this provides a model for how such structures can impart UV stability, it is important to note that the specific mechanisms can vary depending on the exact chemical structure of the additive and the polymer matrix.

While direct studies on polyaniline (PANI) films doped specifically with 1-Naphthalenesulfonic acid, 2,4-dinonyl- are limited, extensive research on PANI doped with other sulfonic acids provides a strong basis for understanding the potential electrochemical implications. Sulfonic acids are common dopants used to render PANI electrically conductive and electroactive. The nature of the dopant anion significantly influences the resulting properties of the PANI film, including its stability, conductivity, and electrochemical behavior. mdpi.comsemanticscholar.org

The introduction of 1-Naphthalenesulfonic acid, 2,4-dinonyl- as a dopant for PANI would be expected to impart unique properties. The bulky, hydrophobic dinonyl groups could influence the morphology of the polymer film, potentially creating more free volume and affecting ion transport kinetics during redox processes. Its aromatic nature would contribute to the electronic properties, while the sulfonic acid group would provide the necessary doping. Based on comparative studies, it can be inferred that this large, relatively strong sulfonic acid would likely lead to a stable, conductive PANI film.

| Dopant | Key Characteristics of Doped PANI Film | Reference |

|---|---|---|

| Polystyrenesulfonic acid (PSSA) | Intermediate mass exchange during redox process; doping level of ~0.32. Strong acid dopant leads to high conductivity and chemical stability. | mdpi.comsemanticscholar.org |

| Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPSA) | High doping level (~0.5); contains a large amount of water that is expelled during redox switching. | mdpi.com |

| iso-(and tere-)poly-(4,4′-(2,2′-disulfonic acid)-diphenylene-iso(tere)-phthalamide) (PASA) | Good stability with low exchange of mass during voltammetric scans; high doping level (~0.5). | mdpi.com |

| 1-Naphthalenesulfonic acid, 2,4-dinonyl- (Hypothesized) | Expected to act as a stable dopant. Bulky hydrophobic groups may influence film morphology, ion transport, and processability in non-aqueous systems. | N/A |

Post-processing Effects on Polymer-Compound Interactions

Current research literature does not provide extensive details on the specific post-processing effects, such as thermal annealing or controlled aging, on the interactions between polymers and 1-Naphthalenesulfonic acid, 2,4-dinonyl- within composite materials like membranes. The stability and long-term performance of such systems are, however, critical for industrial applications, suggesting an area for further investigation. The focus of existing studies lies more on the initial formulation and optimization of the polymer-compound mixture rather than subsequent processing steps.

Separation Science and Hydrometallurgical Extraction Technologies

1-Naphthalenesulfonic acid, 2,4-dinonyl-, often referred to as dinonylnaphthalene sulfonic acid (DNNSA), is a significant reagent in separation science, particularly in the extraction and separation of metal ions from aqueous solutions. Its application is prominent in polymer inclusion membranes and synergistic solvent extraction systems.

Metal Ion Extraction using Polymer Inclusion Membranes (PIMs)

PIMs are a class of membranes that have gained attention for their ability to simultaneously extract and strip metal ions in a single process. nih.gov DNNSA is frequently employed as an ion carrier within these membranes due to its effectiveness as a liquid cation exchanger. deswater.comnih.gov

The efficiency of metal ion transport across PIMs containing DNNSA is highly dependent on the membrane's composition, including the relative amounts of the base polymer, the plasticizer, and the DNNSA carrier itself.

Carrier Concentration : The concentration of DNNSA is a critical parameter. For the recovery of Co(II), a membrane composed of 15% wt. of DNNSA was found to be the most efficient. deswater.com Similarly, for the separation of Pb(II), a carrier concentration of 15% wt. was determined to be optimal. nih.gov

Polymer Support : Poly(vinyl chloride) (PVC) and cellulose (B213188) triacetate (CTA) are common polymer supports used to create the membrane structure. nih.govdeswater.com

Plasticizer Type and Concentration : Plasticizers ensure the flexibility of the polymer and facilitate the mobility of the carrier-metal ion complexes within the membrane. nih.govnih.gov In a study on Co(II) extraction, various plasticizers were evaluated, with dioctyl adipate (B1204190) (DOA) at 62% wt. showing the maximum flux and extraction. deswater.comdeswater.com For Pb(II) extraction, dioctyl terephthalate (B1205515) was used as the plasticizer. nih.gov

Nanoparticle Additives : The introduction of nanoparticles into the PIM structure has been explored as a method to modify and enhance extraction capacity. The addition of SiO2 and TiO2 nanoparticles was shown to increase Co(II) ion extraction by 5.4% and 3.3%, respectively. deswater.comdeswater.com

Table 1: Optimized PIM Compositions for Metal Ion Extraction using DNNSA

| Target Metal Ion | Polymer Base | Carrier (DNNSA) Conc. (% wt.) | Plasticizer | Plasticizer Conc. (% wt.) | Reference |

|---|---|---|---|---|---|

| Cobalt (II) | Cellulose Triacetate (CTA) | 15% | Dioctyl Adipate (DOA) | 62% | deswater.com |

PIMs containing DNNSA have demonstrated considerable selectivity in extracting various metal ions from multi-element solutions. The high acidity of the carrier contributes to a distinct affinity for different metal ions compared to other commercial extractants. nih.gov

A study using PIMs with purified DNNS, 1-tetradecanol, and poly(vinyl chloride) established a clear affinity order for various cations based on the percentage of metal ions extracted from a 0.001 M HCl solution. daneshyari.com This selectivity is influenced by principles of the Hard and Soft Acids and Bases (HSAB) Theory and the hydration energy of the metal cations. daneshyari.com

DNNSA-based PIMs have been specifically investigated for the selective separation of Pb(II) from Cu(II) and Cd(II), achieving high separation factors. nih.gov They have also been applied to the transport of Co(II) and have been used in passive samplers to determine concentrations of NH4+ and Zn(II) in environmental water systems. deswater.comnih.gov

Table 2: Extraction Efficiency and Selectivity of a DNNS-based PIM

| Metal Ion | Percentage Extracted (%) | Stoichiometric Ratio (DNNS:Ion) |

|---|---|---|

| Fe³⁺ | 93.9% | 1:1 |

| Ca²⁺ | 63.4% | 2:1 |

| Pb²⁺ | 59.7% | 2:1 |

| Zn²⁺ | 48.5% | 2:1 |

| Cu²⁺ | 45.0% | 2:1 |

| Ni²⁺ | 40.6% | 2:1 |

| Mg²⁺ | 35.0% | 2:1 |

| Na⁺ | 20.9% | 1:1 |

| K⁺ | 20.1% | 1:1 |

Data from a PIM containing 35 wt% purified DNNS, 10 wt% 1-tetradecanol, and 55 wt% poly(vinyl chloride). daneshyari.com

Synergistic Solvent Extraction Systems and Reagent Design

Synergism in solvent extraction occurs when the combined effect of two extractants is significantly greater than the sum of their individual effects. nih.gov This enhancement is a key strategy in designing more efficient separation processes.

The addition of co-extractants or modifiers to systems containing 1-Naphthalenesulfonic acid, 2,4-dinonyl- can substantially improve extraction efficiency and selectivity.

Lanthanide Extraction : A significant synergistic effect is observed in the extraction of Lanthanides(III) (Ln(III)) from acidic solutions when DNNSA is used in combination with bis(Diphenylcarbamoylmethylphosphine Oxide) (bis-CMPO) ligands. tandfonline.com The synergism arises because the DNNS⁻ anions replace nitrate (B79036) ions as counteranions in the extracted complex, leading to the formation of a more hydrophobic, and thus more readily extractable, species. tandfonline.com This effect, while weakening with increasing acidity, remains effective even in acidic media. tandfonline.com

Other Synergistic Agents : The synergistic capabilities of sulfonic acids have been reviewed, with notable effects observed when mixed with other reagents, such as crown ethers. tandfonline.com These systems leverage the size-selective nature of crown ethers in combination with the extraction power of sulfonic acids. tandfonline.com

Cobalt and Nickel Extraction : Synergistic extraction has also been reported for nickel and cobalt using mixtures of LIX63 and dinonylnaphthalene sulfonic acid. tandfonline.com Another system for cobalt extraction from acidic sulfate (B86663) solutions utilized a synergistic mixture containing dinonylnaphthalene sulfonic acid and 2-ethylhexyl 4-pyridinecarboxylate ester. researchgate.net

The design of these synergistic systems involves careful selection of a co-extractant that can modify the structure of the extracted metal complex, often by replacing water molecules or inorganic counter-ions, to enhance its solubility in the organic phase. nih.govtandfonline.com

Stoichiometric Determination of Extracted Metal Complexes

The efficiency and selectivity of metal ion extraction using 2,4-dinonyl-1-naphthalenesulfonic acid (HDNNS) are fundamentally governed by the stoichiometry of the complexes formed in the organic phase. Determining these stoichiometries is crucial for optimizing extraction conditions and for understanding the underlying chemical equilibria. A common and effective method for elucidating the composition of the extracted species is slope analysis.

In synergistic extraction systems, where HDNNS is used in combination with a neutral extractant, the stoichiometry of the extracted lanthanide(III) (Ln(III)) complexes has been determined. tandfonline.com The synergistic effect observed when HDNNS is added to an organic phase containing a neutral ligand arises from the formation of more hydrophobic complexes. tandfonline.com These extracted species are more readily soluble in the organic diluent compared to complexes containing nitrate ions as counter-anions. tandfonline.com

The following table summarizes the stoichiometries of metal complexes with 2,4-dinonyl-1-naphthalenesulfonic acid as determined in various studies.

| Metal Ion | Proposed Stoichiometry of Extracted Complex | Extraction System | Reference |

| Lanthanides(III) | Formation of hydrophobic complexes with DNNS⁻ anions | Synergistic extraction with bis(diphenylcarbamoylmethylphosphine oxide) ligands | tandfonline.com |

| Indium(III) | Cation exchange mechanism | HDNNS in benzene (B151609) from perchloric acid media | ias.ac.in |

| Cadmium(II) | Cation exchange mechanism | HDNNS in benzene from perchloric acid media | ias.ac.in |

| Thallium(I) | Cation exchange mechanism | HDNNS in benzene from perchloric acid media | ias.ac.in |

Mechanistic Insights into Coordination Chemistry in Extraction Systems

The extraction of metal ions by 2,4-dinonyl-1-naphthalenesulfonic acid is a process deeply rooted in the principles of coordination chemistry. The interaction between the metal ion and the extractant can be generally understood through an ion exchange mechanism, where the proton of the sulfonic acid group is exchanged for a metal cation. ias.ac.ined.ac.uk This process is pH-dependent, with the efficiency of extraction being influenced by the acidity of the aqueous phase. ed.ac.uk

Reagents that are effective at transporting metal cations into a water-immiscible solvent typically operate in the inner coordination sphere of the metal. ed.ac.uk They provide donor atoms that favor the formation of stable, neutral complexes with high solubility in the organic diluents. ed.ac.uk In the case of HDNNS, the sulfonate group acts as the primary coordination site for the metal ion.

In synergistic extraction systems, the coordination environment of the metal ion is further modified by the presence of a neutral donor ligand. The addition of such ligands can lead to a significant enhancement in extraction efficiency. This synergistic effect is often attributed to an increase in the hydrophobicity of the extracted species. This is achieved by the replacement of water molecules, which are coordinated to the metal ion, with the more lipophilic neutral ligand molecules.

The aggregation of HDNNS in organic solvents is another critical factor influencing the coordination chemistry of the extraction system. ias.ac.in The extent of this aggregation can be affected by the polarity of the solvent. ias.ac.in In nonpolar solvents like benzene, ion-association compounds such as HDNNS tend to form larger aggregates. ias.ac.in In contrast, solvents with higher dielectric constants can reduce the extent of aggregation and promote the ionization of the extractant. ias.ac.in

Radiological Applications in Elemental Isolation from Complex Matrices

The unique properties of 2,4-dinonyl-1-naphthalenesulfonic acid as a liquid cation exchanger have led to its application in the separation of radionuclides from complex matrices, a critical step in nuclear waste management and radiochemical analysis.

One notable application is the separation of protactinium-233 (B1208284) (²³³Pa) from mixtures containing various other metal ions. The use of HDNNS in an n-hexane solution has proven to be a simple and effective method for this separation when the acidity of the aqueous phase is carefully controlled. This method can also be enhanced with the addition of long-chain alcohols or other complexing agents.

The synergistic extraction capabilities of HDNNS are particularly relevant in the context of separating trivalent actinides and lanthanides from acidic high-level nuclear waste. The addition of HDNNS to systems containing neutral extractants, such as carbamoylmethylphosphine oxides (CMPOs), can significantly extend the range of nitric acid concentrations over which a synergistic effect is observed. This is crucial for practical applications in nuclear fuel reprocessing, where the feed solutions are often highly acidic.

The enhanced extraction of actinides and lanthanides in the presence of HDNNS is due to the formation of more hydrophobic complexes with the dinonylnaphthalenesulfonate anion (DNNS⁻) compared to those formed with nitrate ions. This increased hydrophobicity facilitates the transfer of the metal ions into the organic phase, thereby improving the separation efficiency.

| Radionuclide/Element | Application | Matrix | Reference |

| Protactinium-233 | Separation from mixed metal ions | Acidic aqueous solution | |

| Lanthanides(III) | Synergistic extraction | Nitric acid solutions | tandfonline.com |

| Americium(III) | Synergistic extraction | Nitric acid solutions | |

| Europium(III) | Synergistic extraction | Nitric acid solutions |

Environmental Research and Ecological Considerations

Environmental Remediation Strategies and Pollution Control Studies

The effective management of water bodies contaminated with industrial chemicals is a significant environmental challenge. Research into remediation and pollution control for 2,4-dinonyl-1-naphthalenesulfonic acid and related compounds is ongoing, with a focus on breaking down these persistent molecules.

Applications in Water Body Contaminant Management

Specific remediation strategies for 2,4-dinonyl-1-naphthalenesulfonic acid are not extensively documented in publicly available literature. However, research on the broader class of naphthalenesulfonic acids (NSAs) provides insights into potential treatment methods. Advanced Oxidation Processes (AOPs) have shown promise in degrading these complex aromatic compounds.

For instance, studies on various NSAs have demonstrated the effectiveness of ozonation (O₃), UV irradiation combined with hydrogen peroxide (UV/H₂O₂), and O₃ with activated carbon. nih.gov These methods rely on the generation of highly reactive hydroxyl radicals that can break down the stable naphthalene (B1677914) ring structure. The UV/H₂O₂ and O₃/activated carbon systems were found to be particularly effective in the oxidation of naphthalenesulfonic acids. nih.gov Fenton and Photo-Fenton processes have also been investigated for the treatment of commercial NSA formulations, showing significant removal of chemical oxygen demand (COD) and total organic carbon (TOC). researchgate.net

While these studies provide a foundation, the presence of the long, branched dinonyl alkyl chains in 2,4-dinonyl-1-naphthalenesulfonic acid may influence the efficiency of these AOPs. Further research is needed to optimize these technologies for this specific compound and to scale them for effective water body contaminant management. General remediation technologies for contaminated sites, such as those outlined by the U.S. Environmental Protection Agency, could also be applicable, including in situ chemical oxidation and pump-and-treat systems. epa.gov

Research on Ecological Interactions and Impacts on Aquatic Biota (e.g., Freshwater Invertebrate Studies)

The potential ecological impact of 2,4-dinonyl-1-naphthalenesulfonic acid and its salts has been the subject of several studies, primarily focusing on freshwater organisms. These compounds are known to be high production volume chemicals used as additives in various industrial products.

Research has demonstrated the toxicity of dinonylnaphthalene (B12650604) sulfonate (DNSA) salts, such as barium dinonylnaphthalene sulfonate (BaDNS) and calcium dinonylnaphthalene sulfonate (CaDNS), to a range of aquatic invertebrates. In water-only exposures, the sulfonate salts were found to be significantly more acutely toxic to the freshwater amphipod Hyalella azteca, the pulmonate snail Planorbella pilsbryi, and larval freshwater mussels (Lampsilis cardium and Lampsilis siliquoidea) compared to dinonylnaphthalene disulfonic acid (DNDS). researchgate.net

The following table summarizes the acute toxicity data (LC50 values) for BaDNS and CaDNS on various freshwater invertebrates:

| Test Organism | Compound | 96-hour LC50 (µg/L) |

| Hyalella azteca | BaDNS | 0.47 |

| CaDNS | 0.88 | |

| Planorbella pilsbryi | BaDNS | 12.1 |

| CaDNS | 5.3 | |

| Lampsilis cardium | BaDNS | 1.8 |

| CaDNS | 1.1 | |

| Lampsilis siliquoidea | BaDNS | 2.1 |

| CaDNS | 1.5 |

Data sourced from a study on the acute toxicity of DNSA congeners. researchgate.net

Chronic effects have also been investigated. For example, studies on the fathead minnow (Pimephales promelas) exposed to sediment-associated CaDNS showed that the presence of organic carbon in the sediment significantly reduces the bioavailability and toxicity of the compound. researchgate.net In sand with no organic carbon, significant effects on hatch success, larval growth, and survival were observed at much lower concentrations. researchgate.net

Environmental Fate and Transport Research

The environmental fate of a chemical determines its distribution, persistence, and potential for exposure in different environmental compartments. For 2,4-dinonyl-1-naphthalenesulfonic acid, its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient, play a key role in its environmental behavior.

Biodegradation Pathways and Microbial Degradation Studies

The biodegradation of 2,4-dinonyl-1-naphthalenesulfonic acid is expected to be a slow process. The presence of the highly stable naphthalene ring and the long, branched dinonyl alkyl chains makes it resistant to rapid microbial breakdown. greenagrochem.com While some bacteria, such as Arthrobacter and Comamonas, have been shown to degrade simpler naphthalene sulfonates, the complex structure of the dinonyl- form presents a greater challenge for microbial enzymes. greenagrochem.com

Generally, alkylnaphthalene sulfonates are not considered "readily biodegradable" under standard testing guidelines. greenagrochem.com The biodegradation that does occur is more likely to be primary biodegradation, where the parent compound is altered, rather than ultimate biodegradation, which results in complete mineralization to carbon dioxide and water. greenagrochem.com The branched nature of the nonyl groups, in particular, can significantly hinder enzymatic attack. greenagrochem.com

Adsorption and Mobility in Environmental Compartments (Soil, Sediment, Water)

Due to its low water solubility and hydrophobic nature, 2,4-dinonyl-1-naphthalenesulfonic acid is expected to have low mobility in soil and to partition readily into sediment and biota in aquatic systems. researchgate.net This tendency to adsorb to organic matter in soil and sediment reduces its concentration in the water column but can lead to its accumulation in benthic environments.

The partitioning behavior of surfactants like dinonylnaphthalene sulfonates is complex. While their adsorption to sediment can reduce their bioavailability to pelagic organisms, it increases the potential for exposure to benthic invertebrates. The presence of organic carbon in the sediment is a key factor influencing this partitioning and subsequent toxicity. researchgate.net

Atmospheric Transformation Pathways

The atmospheric fate of 2,4-dinonyl-1-naphthalenesulfonic acid is considered to be a minor transport pathway. The compound has a negligible vapor pressure, meaning it is not expected to exist in the vapor phase in the ambient atmosphere. nih.gov Therefore, atmospheric transformation processes such as photooxidation by hydroxyl radicals, while potentially rapid for the gaseous form, are unlikely to be significant environmental degradation routes for this compound. nih.gov Volatilization from water or soil surfaces is also expected to be low. nih.gov

Ecological Risk Assessment Methodologies and Frameworks

The ecological risk assessment for 1-Naphthalenesulfonic acid, 2,4-dinonyl- (a member of the dinonylnaphthalene sulfonic acids, DNNSA) and related compounds involves systematic frameworks to characterize potential harm to the environment. These methodologies, employed by regulatory bodies, integrate data on chemical properties, environmental fate, exposure, and ecotoxicity to determine risk levels.

A primary approach involves a risk-based classification system that uses multiple metrics for both hazard and exposure, with a weighted consideration of various lines of evidence. canada.capublications.gc.ca This is exemplified by the Ecological Risk Classification of Organic Substances (ERC) framework used by Environment and Climate Change Canada. canada.capublications.gc.ca For substances like DNNSA, where experimental data may be limited, assessments often rely on a combination of modelled data, information from structurally similar chemicals (analogues), and grouping approaches. canada.caepa.gov

The assessment process typically includes the following key steps:

Problem Formulation: Defining the scope of the assessment, including the chemical(s) of concern, the environmental compartments (water, soil, sediment), and the ecological receptors to be protected.

Exposure Assessment: Investigating the sources, pathways, frequency, and magnitude of exposure. This involves modeling releases from various industrial uses such as in lubricant oil blending, metalworking fluids, paints and coatings, and oil and gas extraction. canada.capublications.gc.ca The potential for the substance to partition into different environmental media is also evaluated.

Hazard Identification and Characterization: Evaluating the intrinsic hazardous properties of the substance. This step focuses on persistence (P), bioaccumulation (B), and inherent toxicity (iT). epa.govcanada.ca A substance's potential to cause adverse effects in aquatic or terrestrial organisms is determined through laboratory studies or predictive models. nih.govnih.gov

Risk Characterization: Integrating the exposure and hazard assessments to estimate the probability and magnitude of adverse effects. This is often expressed by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). If the PEC/PNEC ratio (risk quotient) is below a certain threshold, the risk is generally considered to be low. nih.gov

For the Naphthalene Sulfonic Acids and Salts (NSAs) Group, which includes DNNSA, Canadian authorities divided the substances into subgroups based on physical-chemical properties and aquatic toxicity to refine the assessment. publications.gc.ca This tailored approach allows for a more accurate characterization of risk for substances with differing properties, such as solubility. publications.gc.ca

Environmental Fate and Persistence Data

The environmental behavior of dinonylnaphthalenes is a critical component of their risk assessment. Due to their chemical structure, they are expected to exhibit moderate persistence and a potential for bioaccumulation. epa.gov Key environmental fate properties are summarized below.

| Property | Finding for Dinonylnaphthalene Category | Reference |

|---|---|---|

| Persistence | Expected to have moderate persistence (P2). | epa.gov |

| Bioaccumulation Potential | Moderate (B2) to high (B3) bioaccumulation potential is expected. | epa.gov |

| Mobility in Soil | Expected to possess low mobility in soil. | epa.gov |

| Volatilization | Low, as these substances are ionic under environmental conditions. | epa.gov |

| Hydrolysis | The rate of hydrolysis is considered negligible. | epa.gov |

| Atmospheric Photooxidation | Rates are expected to be rapid to moderate, but the substances are not expected to exist in the vapor phase. | epa.gov |

Ecotoxicity Research Findings

Recent research has provided empirical data on the aquatic toxicity of several dinonylnaphthalene sulfonate congeners, which is essential for hazard characterization. A study investigating the effects of calcium dinonylnaphthalene sulfonate (CaDNS) and dinonylnaphthalene disulfonic acid (DNDS) on freshwater organisms yielded critical toxicity endpoints. nih.govresearchgate.net

In chronic exposure studies, fathead minnow eggs exposed to CaDNS and DNDS in spiked sediment (containing ~2% organic carbon) showed no significant effects on hatch success or larval growth at concentrations up to 246 and 798 µg/g dry weight, respectively. nih.govresearchgate.net However, the toxicity of CaDNS increased significantly in a substrate without organic carbon (sand), highlighting the role of environmental matrices in bioavailability. nih.govresearchgate.net

Acute toxicity was evaluated in water-only exposures for several invertebrate species. The sulfonate salts (barium and calcium dinonylnaphthalene sulfonate) were found to be significantly more toxic than the disulfonic acid form. nih.govresearchgate.net

| Organism | Substance | Endpoint | Value | Reference |

|---|---|---|---|---|

| Fathead Minnow (Pimephales promelas) | CaDNS (in sand) | EC50 (Hatch Success) | 58.3 µg/L | nih.govresearchgate.net |

| Fathead Minnow (Pimephales promelas) | CaDNS (in sand) | EC50 (Larval Growth) | 18.8 µg/L | nih.govresearchgate.net |

| Fathead Minnow (Pimephales promelas) | CaDNS (in sand) | EC50 (Biomass Production) | 15.5 µg/L | nih.govresearchgate.net |

| Freshwater Invertebrates (e.g., Hyalella azteca) | BaDNS and CaDNS | LC50 Range | 0.47 to 12.1 µg/L | nih.govresearchgate.net |

| Freshwater Invertebrates (e.g., Hyalella azteca) | DNDS | LC50 | ≥ 98.2 µg/L | nih.govresearchgate.net |

*EC50: The concentration of a substance that causes a specified effect in 50% of the test population. *LC50: The concentration of a substance that is lethal to 50% of the test population.

These findings are crucial for refining ecological risk assessments, demonstrating that both the specific chemical form and environmental conditions like organic carbon content can significantly influence the potential ecological impact of dinonylnaphthalene sulfonates. nih.govresearchgate.net Based on comprehensive assessments considering various exposure scenarios and hazard data, Canadian authorities concluded a low risk to the environment from the substances in the NSAs Group at current levels of exposure. canada.capublications.gc.ca

Future Research Directions and Emerging Opportunities for 1 Naphthalenesulfonic Acid, 2,4 Dinonyl

Exploration of Novel Synthetic Routes and Sustainable Production

The conventional synthesis of 1-Naphthalenesulfonic acid, 2,4-dinonyl- involves a two-step process: the Friedel-Crafts alkylation of naphthalene (B1677914) with nonene, followed by sulfonation. wikipedia.org While effective, future research is increasingly focused on enhancing the sustainability and efficiency of this process.

Key research opportunities include the development of greener catalytic systems to replace traditional catalysts like aluminum chloride or concentrated sulfuric acid, which generate significant waste streams. unilongindustry.comgoogle.com The exploration of solid acid catalysts, zeolites, or reusable ionic liquids could lead to processes with higher atom economy, reduced energy consumption, and easier product separation. A continuous production method utilizing a falling film sulfonation reactor has already shown promise in achieving high yields and purity, and further optimization of such continuous-flow systems represents a significant area for research. nih.gov

Furthermore, applying green chemistry principles, such as the use of microwave-assisted synthesis or solvent-free reaction conditions, could drastically reduce reaction times and solvent use. nih.gov A major future goal is the design of a circular production process, incorporating the recycling of acidic streams and solvents, to minimize the environmental footprint. google.com

| Synthetic Approach | Potential Advantages | Research Focus |

| Continuous Flow Synthesis | Increased yield and purity, better process control, enhanced safety. | Optimization of reactor design (e.g., falling film reactors) and reaction conditions. nih.gov |

| Novel Catalysts | Reduced waste, easier catalyst separation and recycling, milder reaction conditions. | Development of solid acid catalysts, zeolites, and reusable ionic liquids. unilongindustry.com |

| Green Chemistry Methods | Decreased energy consumption, reduced solvent usage, faster reaction times. | Application of microwave-assisted synthesis and solvent-free or mechanochemical methods. nih.gov |

| Process Sustainability | Minimized environmental impact, lower operational costs. | Integration of acid and solvent recycling streams into the production process. google.com |

Development of Advanced Analytical Probes and Detection Methods

As the applications for 1-Naphthalenesulfonic acid, 2,4-dinonyl- expand, the need for more sensitive and selective analytical methods becomes critical. Current detection often relies on standard chromatographic techniques. Future research will likely focus on creating advanced analytical tools for real-time monitoring and trace-level detection in complex matrices.